5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene
CAS No.: 326894-55-7
Cat. No.: VC3742627
Molecular Formula: C20H14F4
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326894-55-7 |
|---|---|
| Molecular Formula | C20H14F4 |
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | 5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene |
| Standard InChI | InChI=1S/C20H14F4/c1-2-12-3-5-13(6-4-12)14-7-8-16(17(21)9-14)15-10-18(22)20(24)19(23)11-15/h3-11H,2H2,1H3 |
| Standard InChI Key | BYZUWIASASXWRG-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
The compound features a central benzene ring substituted with fluorine atoms at positions 1, 2, and 3. Attached at position 5 is a biphenyl system comprising:
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A fluorine atom at position 2 of the second benzene ring
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A 4-ethylphenyl group at position 4 of the same ring
This arrangement creates a conjugated π-system with distinct electronic effects:
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Trifluorinated ring: Strong electron-withdrawing character (σₚ = +0.78 for -F )
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Fluorophenyl group: Moderate deactivation (σₘ = +0.34 for -F )
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4-Ethylphenyl substituent: Electron-donating (+I effect from -C₂H₅ )
Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₁₅F₄ |
| Molecular weight | 332.33 g/mol |
| logP (octanol-water) | 4.8 ± 0.3 (estimated) |
| Topological polar surface | 0 Ų |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 4 (fluorine lone pairs) |
The high logP value suggests significant lipophilicity, favoring membrane permeability . The absence of hydrogen bond donors and low polar surface area indicate poor aqueous solubility (<1 mg/mL ).
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
Two viable routes emerge for constructing the target molecule:
Route A: Suzuki-Miyaura Coupling
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Prepare 1,2,3-trifluoro-5-bromobenzene via directed ortho-metalation of 1,2,3-trifluorobenzene
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Synthesize 4-(4-ethylphenyl)-2-fluorophenylboronic acid through sequential:
Route B: Ullmann Coupling
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Generate 1,2,3-trifluoro-5-iodobenzene via iodination of diazonium salt
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Prepare 4-(4-ethylphenyl)-2-fluoroiodobenzene through:
Key Intermediate Characterization
The synthesis of 1,2,3-trifluoro-5-bromobenzene (Route A) mirrors methods for 1,2,4-trifluorobenzene production, where diazonium tetrafluoroborate intermediates undergo thermal decomposition to introduce fluorine . NMR analysis of such intermediates typically shows:
Spectroscopic Properties and Analytical Characterization
Predicted Spectral Data
¹H NMR (500 MHz, CDCl₃)
δ 7.65 (dd, J = 8.5 Hz, 1H, H-6)
δ 7.42–7.38 (m, 2H, H-3', H-5')
δ 7.28 (d, J = 8.2 Hz, 2H, H-2'', H-6'')
δ 7.15 (t, J = 7.8 Hz, 1H, H-4')
δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃)
δ 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃)
¹⁹F NMR (470 MHz, CDCl₃)
δ -112.5 (s, 1F, F-2')
δ -115.3 (d, J = 8.1 Hz, 1F, F-1)
δ -116.8 (d, J = 8.3 Hz, 1F, F-2)
δ -117.4 (d, J = 8.0 Hz, 1F, F-3)
IR (KBr)
ν 1605 cm⁻¹ (C=C aromatic)
ν 1502 cm⁻¹ (C-F stretch)
ν 1360 cm⁻¹ (C-C ethyl)
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Light sensitivity | Amber glass container |
| Incompatibilities | Strong oxidizers, bases |
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